

Understanding the selectivity of RO2959 for CRAC channels over other ion channels

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Compound of Interest

Compound Name: RO2959 monohydrochloride

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The Selective Inhibition of CRAC Channels by RO2959: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity of the novel small molecule RO2959 for Calcium Release-Activated Calcium (CRAC) channels over other ion channels. RO2959 has emerged as a potent and selective inhibitor of CRAC channels, which play a crucial role in the immune response and other physiological processes. Understanding its selectivity is paramount for its development as a therapeutic agent and its use as a chemical probe to dissect the intricacies of calcium signaling.

Quantitative Analysis of RO2959's Inhibitory Activity

RO2959 demonstrates a high degree of selectivity for CRAC channels, particularly the Orai1 subunit, which is a key component of the channel pore. The inhibitory potency of RO2959 has been quantified using various experimental setups, and the resulting half-maximal inhibitory concentration (IC50) values are summarized below.



Target	Cell Type	Experimental Method	IC50 (nM)	Reference
Orai1/STIM1 mediated Store- Operated Calcium Entry (SOCE)	CHO Cells	Calcium Imaging	25	[1]
Orai3/STIM1 mediated SOCE	CHO Cells	Calcium Imaging	530	[1]
CRAC current (ICRAC)	RBL-2H3 Cells	Electrophysiolog y	402	[1]
SOCE in activated CD4+ T lymphocytes	Human Primary Cells	Calcium Imaging	265	[1]

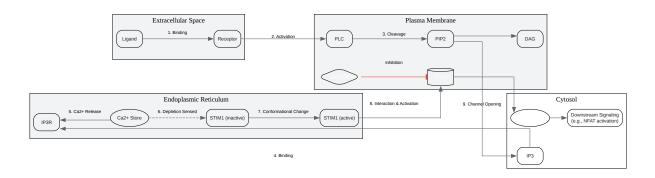
Note: The data clearly indicates a significantly higher potency of RO2959 for Orai1-containing CRAC channels compared to Orai3-containing channels, highlighting its isoform selectivity.

While comprehensive quantitative data for a wide panel of off-target ion channels is not publicly available, studies have reported that RO2959 exhibits no significant inhibitory effects on a variety of other ion channels, including voltage-gated potassium (Kv), chloride (Cl-), and several members of the Transient Receptor Potential (TRP) channel family (TRPC1, TRPM2, TRPM4), as well as voltage-gated calcium channels (Cav1.2). This underscores the remarkable selectivity of RO2959 for CRAC channels.

Signaling Pathway of CRAC Channel Activation and Inhibition by RO2959

The activation of CRAC channels is a key event in store-operated calcium entry (SOCE), a fundamental calcium signaling pathway in non-excitable cells. The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER).





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CRAC Channel Signaling and RO2959 Inhibition.

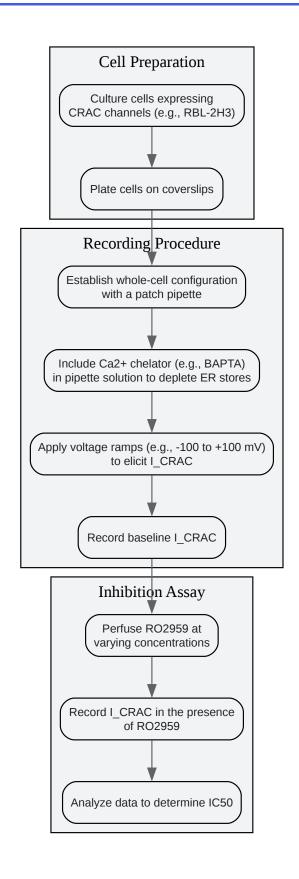
Experimental Protocols

The selectivity of RO2959 for CRAC channels has been primarily determined through two key experimental techniques: whole-cell patch-clamp electrophysiology and Fura-2-based calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC

This technique directly measures the ionic current (ICRAC) flowing through CRAC channels.





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Workflow for I_{CRAC} Measurement.

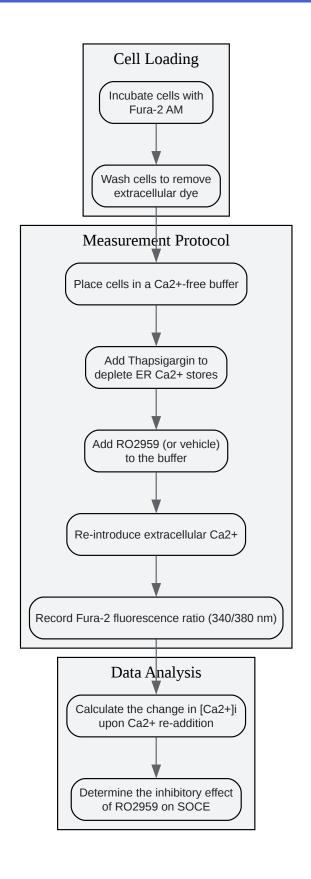
Detailed Methodology:

- Cell Culture: RBL-2H3 cells, which endogenously express CRAC channels, or HEK293 cells stably co-expressing Orai1 and STIM1, are cultured under standard conditions.
- Solutions:
 - External (Bath) Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES, 5
 Glucose; pH adjusted to 7.4 with NaOH.
 - Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES; pH adjusted to 7.2 with CsOH. The high concentration of the calcium chelator BAPTA in the pipette solution passively depletes the ER calcium stores upon establishing the whole-cell configuration, leading to the activation of ICRAC.
- Electrophysiological Recording:
 - Whole-cell patch-clamp recordings are performed at room temperature.
 - A voltage ramp protocol, typically from -100 mV to +100 mV over 100-200 ms, is applied every 2-5 seconds from a holding potential of 0 mV. This allows for the measurement of the characteristic inwardly rectifying I-V relationship of ICRAC.
 - After a stable baseline ICRAC is established, various concentrations of RO2959 are applied to the bath solution to determine the dose-dependent inhibition.

Fura-2 Calcium Imaging for Measuring SOCE

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to store depletion and subsequent calcium influx, providing an indirect measure of CRAC channel activity.





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Workflow for Fura-2 Calcium Imaging of SOCE.



Detailed Methodology:

- Cell Preparation and Loading: Cells are plated on glass-bottom dishes and loaded with the ratiometric calcium indicator Fura-2 AM (typically 2-5 μ M) in a physiological saline solution for 30-60 minutes at room temperature.
- Calcium Imaging:
 - After loading, cells are washed and placed in a calcium-free buffer.
 - \circ To deplete the ER calcium stores, a SERCA pump inhibitor such as thapsigargin (typically 1-2 μ M) is added. This causes a transient increase in cytosolic calcium due to leakage from the ER.
 - Once the cytosolic calcium returns to baseline, RO2959 at various concentrations (or vehicle control) is added to the bath.
 - Store-operated calcium entry is then initiated by re-introducing a calcium-containing solution (e.g., 2 mM CaCl₂).
 - The fluorescence of Fura-2 is excited at 340 nm and 380 nm, and the emission is collected at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
- Data Analysis: The inhibition of SOCE by RO2959 is quantified by comparing the rise in the F340/F380 ratio upon calcium re-addition in the presence and absence of the compound.

Conclusion

The data and experimental protocols outlined in this guide demonstrate that RO2959 is a highly potent and selective inhibitor of CRAC channels. Its selectivity for Orai1-containing channels and its lack of significant activity against a range of other ion channels make it an invaluable tool for studying the physiological and pathological roles of CRAC-mediated calcium signaling. The detailed methodologies provided herein offer a robust framework for researchers to further investigate the properties of RO2959 and other CRAC channel modulators.



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References

- 1. medchemexpress.com [medchemexpress.com]
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